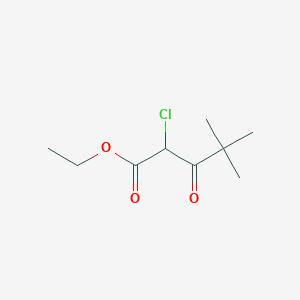
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is an organic compound with the molecular formula C9H15ClO3. It is a derivative of pentanoic acid and is characterized by the presence of a chloro group, a ketone group, and an ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester typically involves the chlorination of 4,4-dimethyl-3-oxopentanoic acid ethyl ester. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 2-chloro-4,4-dimethyl-3-hydroxypentanoic acid ethyl ester.
Hydrolysis: Formation of 2-chloro-4,4-dimethyl-3-oxopentanoic acid and ethanol.
科学的研究の応用
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: As a building block for the development of new drugs and therapeutic agents.
Material science: In the preparation of polymers and advanced materials with specific properties.
Biological studies: As a probe to study enzyme mechanisms and metabolic pathways.
作用機序
The mechanism of action of 2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone and ester groups participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid ethyl ester: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4,4-dimethyl-3-oxopentanoic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and selectivity in certain reactions.
4,4-Dimethyl-3-oxopentanoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is unique due to the presence of the chloro group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C9H15ClO3 |
|---|---|
分子量 |
206.66 g/mol |
IUPAC名 |
ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H15ClO3/c1-5-13-8(12)6(10)7(11)9(2,3)4/h6H,5H2,1-4H3 |
InChIキー |
XBTXDMIYSKXIGL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
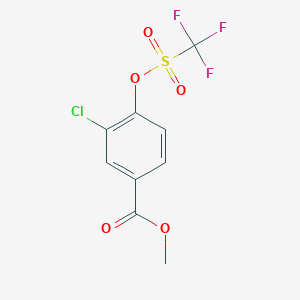
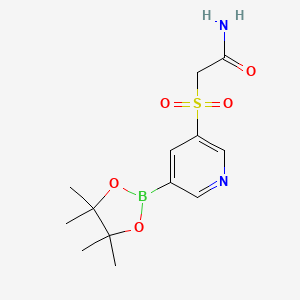
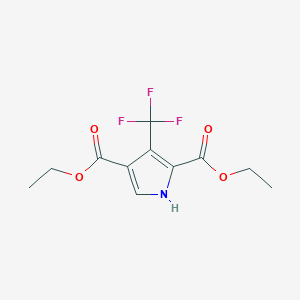

![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
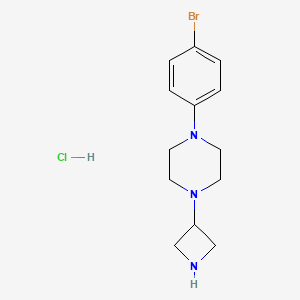


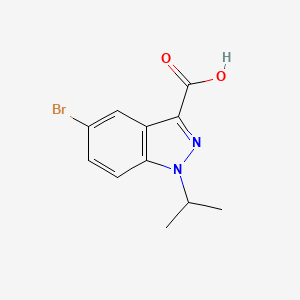
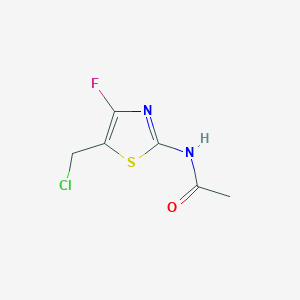
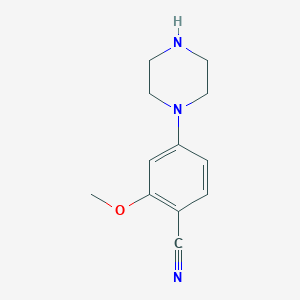
![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)

